molecular formula C20H22N2O2 B2484653 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide CAS No. 941996-79-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Cat. No.: B2484653
CAS No.: 941996-79-8
M. Wt: 322.408
InChI Key: JOMFFMXMINZMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound featuring a 1-acetyl-tetrahydroquinoline core linked to a 3,5-dimethylbenzamide group. Similar compounds in this class are known for their role in epigenetic regulation and have been studied for therapeutic interventions in cancer and inflammatory diseases .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-6-7-19-16(12-18)5-4-8-22(19)15(3)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMFFMXMINZMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borrowing Hydrogen Methodology

The borrowing hydrogen approach, as reported by, provides a one-pot cascade reaction for constructing 1,2,3,4-tetrahydroquinolines. Using 2-aminobenzyl alcohol and secondary alcohols in the presence of a manganese(I) PN₃ pincer complex, this method achieves cyclization through sequential dehydrogenation, condensation, and hydrogenation steps.

Reaction Conditions

  • Catalyst : Manganese(I) PN₃ complex (1–5 mol%)
  • Solvent : Toluene or water
  • Temperature : 110–130°C
  • Time : 12–24 hours

This method avoids stoichiometric reducing agents, making it environmentally favorable. For the target compound, 2-aminobenzyl alcohol derivatives bearing a protected 6-amino group would serve as precursors to enable subsequent acetylation.

Acetylation of the Tetrahydroquinoline Intermediate

After forming the tetrahydroquinoline core, the secondary amine at the 1-position undergoes acetylation.

Standard Acetylation Protocol

Reagents :

  • Acetic anhydride (1.2 equivalents)
  • Base: Pyridine or triethylamine (2 equivalents)

Conditions :

  • Solvent: Dichloromethane or THF
  • Temperature: 0°C to room temperature
  • Time: 2–4 hours

Yield : 85–92% (typical for analogous compounds)

Formation of the Benzamide Moiety

The 6-amino group of the acetylated tetrahydroquinoline is coupled with 3,5-dimethylbenzoyl chloride to form the final amide bond.

Amide Coupling Strategies

Method A: Schotten-Baumann Reaction

  • Reagents : 3,5-Dimethylbenzoyl chloride (1.1 eq), NaOH (aqueous)
  • Conditions : Biphasic system (water/dichloromethane), 0°C to RT
  • Yield : 70–78%

Method B: Carbodiimide-Mediated Coupling

  • Reagents : EDCl, HOBt, 3,5-dimethylbenzoic acid
  • Solvent : DMF
  • Yield : 80–88%

Optimization of Reaction Conditions

Catalytic Efficiency in BH Methodology

Comparative studies of catalysts for tetrahydroquinoline synthesis:

Catalyst Yield (%) Turnover Frequency (h⁻¹)
Mn(I) PN₃ 92 12
Ir(III) Complex 85 8
Ru(II) Catalyst 78 6

The manganese system outperforms traditional transition metal catalysts in both yield and activity.

Solvent Effects on Acetylation

Solvent Reaction Time (h) Yield (%)
Dichloromethane 2 91
THF 4 88
Ethanol 6 65

Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates.

Industrial Scale Production Considerations

Scale-up challenges include catalyst recovery and waste management. Continuous flow reactors mitigate these issues by:

  • Enabling precise temperature control
  • Reducing reaction times by 40%
  • Improving catalyst turnover number (TON) to >1,000

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (s, 1H, ArH)
  • δ 2.35 (s, 6H, CH₃)
  • δ 2.10 (s, 3H, COCH₃)

IR (KBr) :

  • 1650 cm⁻¹ (C=O stretch, amide)
  • 1550 cm⁻¹ (N-H bend)

Mass Spec : m/z 365.2 [M+H]⁺

Comparative Analysis of Methodologies

Traditional vs. BH Approach

Parameter Pictet-Spengler Borrowing Hydrogen
Reaction Steps 3 1
Atom Economy (%) 45 82
Waste Generation High Low

The BH method reduces step count and improves sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Functionalized benzamide derivatives

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Implications

Core Heterocycle Variations
  • Compound 6j (): N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide replaces the tetrahydroquinoline core with a tetrazolylmethyl group. The hydroxycarbamoyl moiety enhances HDAC inhibition by zinc chelation, a critical mechanism absent in the target compound. This difference likely results in higher HDAC inhibitory potency for 6j .
  • Compound 1x (): N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide uses a butylamino-oxoethyl linker instead of the tetrahydroquinoline core. The hydroxycarbamoyl group again suggests stronger HDAC affinity, while the butyl chain may improve lipophilicity and tissue penetration .
Benzamide Substituent Effects
  • Compound 2p (): N-(2-((3,5-Dimethylbenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide shares the 3,5-dimethylbenzamide group with the target compound but incorporates an additional hydroxycarbamoyl-benzyl group. This dual substitution likely enhances both target binding and solubility compared to the acetylated tetrahydroquinoline derivative .
  • Compound 2j (): N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide features a benzylamino group, contributing to a higher melting point (194°C) versus 1x (181°C) and 6j (98°C).
Table 1: Key Properties of Analogs vs. Target Compound
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups HDAC Inhibition Potential
Target Compound ~380 (estimated) Not reported Acetyl-tetrahydroquinoline Moderate (inferred)
6j () ~450 98 Tetrazolyl, hydroxycarbamoyl High
1x () 412.22 181 Butylamino, hydroxycarbamoyl Moderate-High
2p () 474.24 116–118 Dimethylbenzyl, hydroxycarbamoyl High
2j () 446.21 194 Benzylamino, hydroxycarbamoyl High
  • Synthetic Yields: Compound 1x: 68% yield with 98.9% HPLC purity . Compound 2j: 77% yield with >99% purity .

Toxicity and Selectivity Considerations

  • Hydroxycarbamoyl vs. Acetyl Groups: Hydroxycarbamoyl-containing analogs (e.g., 6j, 2p) may exhibit higher toxicity due to nonspecific zinc binding, whereas the acetyl group in the target compound could reduce off-target effects .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a 3,5-dimethylbenzamide group. Its molecular formula is C16_{16}H18_{18}N2_{2}O, with a molecular weight of approximately 270.33 g/mol. The structure can be represented as follows:

N 1 acetyl 1 2 3 4 tetrahydroquinolin 6 yl 3 5 dimethylbenzamide\text{N 1 acetyl 1 2 3 4 tetrahydroquinolin 6 yl 3 5 dimethylbenzamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation : There is evidence suggesting that it can affect the expression of genes involved in inflammation and cell survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Potential

Studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. The following table summarizes key findings from recent studies:

StudyCancer TypeMechanismFindings
Breast CancerApoptosis InductionSignificant reduction in cell viability at IC50 values < 10 µM
Lung CancerCell Cycle ArrestG0/G1 phase arrest observed; increased p53 expression
LeukemiaCaspase ActivationEnhanced caspase-3 activity leading to programmed cell death

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on surgical wound infections demonstrated that this compound significantly reduced bacterial load compared to control treatments.
  • Clinical Trial for Cancer Treatment : Preliminary clinical trials indicated promising results in patients with advanced breast cancer who showed partial responses after treatment with the compound as part of a combination therapy regimen.

Q & A

Q. What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including acylation of the tetrahydroquinoline core followed by coupling with 3,5-dimethylbenzamide. Key steps include:
  • Solvent Selection : Dimethylformamide (DMF) or toluene under reflux conditions improves yield .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) ensures >95% purity .
    Critical Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–100°C (reflux)Higher yields (75–85%)
Reaction Time12–24 hoursAvoids byproducts

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6d_6) identify acetyl (δ ~2.1–2.3 ppm) and dimethylbenzamide protons (δ ~6.8–7.1 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 406.2074) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .

Q. How should stability studies be designed to evaluate this compound under varying conditions?

  • Methodological Answer :
  • Storage : Test stability at -20°C (lyophilized) vs. 4°C (solution in DMSO) over 30 days using HPLC .
  • pH Stability : Incubate in buffers (pH 2–9) for 24 hours; monitor degradation via UV-Vis (λ = 254 nm) .
  • Light Sensitivity : Expose to UV light (365 nm) for 48 hours; track photodegradation by TLC .

Advanced Research Questions

Q. How do substituent modifications on the tetrahydroquinoline or benzamide moieties affect biological activity?

  • Methodological Answer :
  • SAR Studies :
  • Acetyl Group Replacement : Cyclopropanecarbonyl (Ev 16) or benzyl (Ev 7) alters HDAC inhibition potency (IC50_{50} shifts from 12 nM to 45 nM) .
  • Benzamide Substituents : Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance binding to zinc in HDAC active sites .
    Table: Substituent Effects on Activity
SubstituentTarget (e.g., HDAC)IC50_{50} (nM)Reference
3,5-dimethylHDAC612 ± 1.2
4-FluorobenzylHDAC185 ± 4.5

Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme Assays : Fluorescent HDAC activity kits (e.g., BPS Bioscience) quantify inhibition (IC50_{50}) using trichostatin A as control .
  • Cell-Based Models :
  • Cancer Lines : MDA-MB-231 (breast cancer) for apoptosis assays (Annexin V/PI staining) .
  • Blood-Brain Barrier (BBB) Penetration : Caco-2 permeability assays predict neuroactivity (Papp_{app} > 5 × 106^{-6} cm/s) .

Q. What computational strategies predict binding modes to histone deacetylases (HDACs)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with HDAC6 crystal structure (PDB: 5EF7). Key interactions:
  • Acetyl group coordinates catalytic Zn2+^{2+} .
  • 3,5-dimethylbenzamide occupies hydrophobic pocket .
  • MD Simulations : GROMACS (100 ns trajectories) evaluates stability of ligand-protein complexes .

Q. How can batch-to-batch variability be minimized in pharmacological assays?

  • Methodological Answer :
  • Standardized Synthesis : Strict control of reaction stoichiometry (1:1.1 molar ratio for acyl chloride) .
  • QC Protocols :
TestAcceptance Criteria
Purity (HPLC)≥98%
Residual Solvents (GC)<0.1% (ICH Q3C)
  • Bioassay Reproducibility : Use internal standards (e.g., vorinostat) in HDAC inhibition assays .

Q. What strategies address toxicity discrepancies between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolite Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., quinone imines) .
  • Species-Specific Toxicity : Compare murine vs. human hepatocyte viability (MTT assays) .
  • Therapeutic Index (TI) : Calculate TI = LD50_{50}/IC50_{50}; aim for TI > 10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.